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GT1b-Ganglioside

Cat. No.: B13818193
M. Wt: 2180.4 g/mol
InChI Key: UQXMONUJDOXEJA-SPTXYZJTSA-N
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Description

General Overview and Classification within Glycosphingolipids

Glycosphingolipids are a class of lipids characterized by a ceramide backbone linked to a carbohydrate chain. Gangliosides are distinguished from other glycosphingolipids by the presence of one or more sialic acid residues in their oligosaccharide chain. hmdb.cajst.go.jp The nomenclature of gangliosides, such as GT1b, provides information about their structure. The "G" signifies ganglioside, "T" indicates that it contains three sialic acid residues (trisialo), and the "1b" relates to its specific carbohydrate sequence and the arrangement of the sialic acids. hmdb.camdpi.com

GT1b belongs to the b-series of gangliosides, which are biosynthetically derived from the precursor GD3. bmbreports.org The synthesis of complex gangliosides like GT1b occurs through the stepwise addition of sugar and sialic acid units by specific enzymes. nih.gov Four major gangliosides—GM1, GD1a, GD1b, and GT1b—constitute up to 97% of the total gangliosides in the human brain. nih.govplos.orgresearchgate.netembopress.org

Table 1: Classification of GT1b-Ganglioside

Category Description
Major Class Glycosphingolipid
Sub-class Ganglioside
Sialic Acid # Trisialoganglioside (Three sialic acid residues)
Series b-series
Core Structure Contains a common tetrasaccharide core: Galβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer. nih.gov
Key Precursor GD3

Abundance and Distribution in Nervous System and Other Tissues

Gangliosides are most abundant in the nervous system, where they can constitute up to 6% of the lipid weight in the brain. mdpi.comhmdb.ca GT1b is found almost exclusively in nerve cells, where it is expressed on the outer membrane. caymanchem.com

Central Nervous System (CNS):

Within the CNS, the distribution of GT1b is widespread but also shows regional specificity. It is abundantly expressed in both the gray and white matter of the adult mouse brain. plos.orgmdpi.com Specifically, GT1b is the predominant ganglioside species in the cerebellum, hypothalamus, and pons-medulla. mdpi.com In the spinal cord, GT1b is moderately expressed in all Rexed's laminae of the gray matter. nih.gov The expression levels and patterns of gangliosides, including GT1b, change significantly during brain development, with more complex forms like GT1b becoming more prevalent in the adult brain. mdpi.comnih.gov

Peripheral Nervous System (PNS):

GT1b is also a significant component of the peripheral nervous system. It plays a role in the stability of the axon-myelin sheath. embopress.org Following peripheral nerve injury, GT1b accumulates at synaptic terminals, where it acts as a protective signal to prevent their removal by glial cells. embopress.org

Non-Neuronal Tissues:

While predominantly found in the nervous system, gangliosides, including GT1b, are present at low levels in all animal tissues. hmdb.ca For instance, GT1b has been found to be expressed in orbital fibroblasts from patients with thyroid eye disease and can influence the production of hyaluronic acid. bmbreports.org It has also been shown to play a role in the immune system, where it can modulate the production of immunoglobulins and cytokines. mdpi.combmbreports.org

Table 2: Distribution of this compound in Various Tissues

Tissue Type Location Abundance/Function
Central Nervous System Brain (Gray and White Matter) Abundant, particularly in the cerebellum, hypothalamus, and pons-medulla. plos.orgmdpi.com
Spinal Cord Moderately expressed in gray matter. nih.gov
Peripheral Nervous System Axons and Synapses Involved in axon-myelin stability and synaptic protection after injury. embopress.orgembopress.org
Non-Neuronal Tissues Orbital Fibroblasts Increased expression in thyroid eye disease. bmbreports.org
Immune Cells Modulates immune responses. mdpi.combmbreports.org

Historical Context of Ganglioside Research Relevant to GT1b

The study of gangliosides dates back to the early 20th century, with initial research focusing on their structural analysis. nih.gov The term "ganglioside" was first coined due to their high concentration in the ganglion cells of the nervous system. Over the decades, advancements in analytical techniques allowed for the identification of numerous ganglioside structures, including GT1b. nih.gov

A significant portion of early research was dedicated to understanding the biosynthesis and metabolism of gangliosides. The elucidation of these pathways provided a foundation for exploring their functional roles. nih.gov The nomenclature system developed by Lars Svennerholm in the 1960s, which is still in use today, was a critical step in standardizing the classification of gangliosides like GT1b. mdpi.com

Later research shifted towards the functional aspects of gangliosides. It was discovered that GT1b, along with other gangliosides, acts as a receptor for various bacterial toxins, such as tetanus and botulinum neurotoxins, providing a mechanism for their entry into nerve cells. adipogen.comontosight.ai More recent studies have delved into the role of GT1b in cell signaling, neuroprotection, and its involvement in pathological conditions like neuropathic pain and certain cancers. embopress.orgcaymanchem.comembopress.org The development of monoclonal antibodies specific for GT1b has further enabled detailed studies of its distribution and function in various tissues. uiowa.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H174N8O47 B13818193 GT1b-Ganglioside

Properties

Molecular Formula

C95H174N8O47

Molecular Weight

2180.4 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C95H165N5O47.3H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);3*1H3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1

InChI Key

UQXMONUJDOXEJA-SPTXYZJTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Gt1b Ganglioside

Precursor Molecules and Enzymatic Conversions

The journey to synthesizing GT1b begins with simpler precursor molecules. The entire ganglio-series of glycosphingolipids originates from lactosylceramide. nih.gov This precursor is first converted to the ganglioside GM3 by the enzyme ST3GAL5 (GM3 synthase). nih.govplos.org From here, the pathway branches. For the b-series, to which GT1b belongs, GD3 synthase (ST8SIA1) adds a second sialic acid to GM3, forming GD3. nih.govplos.org

The pathway continues with the addition of an N-acetylgalactosamine (GalNAc) residue to GD3 by the enzyme GM2/GD2 synthase (B4GALNT1), yielding the ganglioside GD2. nih.govplos.org Subsequently, GD1b/GM1a synthase (B3GALT4) adds a galactose residue, converting GD2 into the direct precursor of GT1b, the ganglioside GD1b. researchgate.netplos.org The final step in the formation of GT1b is the addition of a third sialic acid residue to the terminal galactose of GD1b. nih.govresearchgate.net

ProductPrecursorEnzymeEnzyme Class
GM3LactosylceramideST3GAL5 (GM3 Synthase)Sialyltransferase
GD3GM3ST8SIA1 (GD3 Synthase)Sialyltransferase
GD2GD3B4GALNT1 (GM2/GD2 Synthase)N-Acetylgalactosaminyltransferase
GD1bGD2B3GALT4 (GD1b/GM1a Synthase)Galactosyltransferase
GT1bGD1bST3GAL2 (GT1b Synthase)Sialyltransferase

The terminal sialylation of GD1b to form GT1b is a critical step catalyzed by a specific sialyltransferase. Research has identified ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3Gal-II), encoded by the St3gal2 gene, as the primary enzyme responsible for this conversion. oup.comuniprot.org This enzyme transfers a sialic acid from its activated donor, CMP-sialic acid, to the terminal galactose of GD1b. oup.comuniprot.org

Genetic studies in mice have been crucial in confirming the role of ST3Gal-II. Mice lacking the St3gal2 gene (St3gal2-null) show a significant reduction—approximately 50%—in the levels of GT1b and its a-series counterpart, GD1a, with a corresponding accumulation of their precursors, GD1b and GM1. nih.govresearchgate.net This demonstrates that ST3Gal-II is responsible for a major portion of GT1b synthesis in the brain. nih.govresearchgate.net

Interestingly, these studies also revealed a compensatory mechanism. The enzyme ST3Gal-III, encoded by St3gal3, can also synthesize GT1b. nih.govoup.com While mice lacking only St3gal3 have normal ganglioside profiles, mice with genetic deletions of both St3gal2 and St3gal3 are profoundly depleted (>95%) of GT1b and GD1a. nih.govoup.comnih.gov This establishes that ST3Gal-II and ST3Gal-III are together responsible for nearly all terminal sialylation of the major brain gangliosides. nih.govnih.gov Another sialyltransferase, ST3Gal-I, was initially considered a candidate but genetic studies showed it is not a major contributor to GT1b synthesis in the brain. nih.govresearchgate.net

The biosynthesis of GT1b is tightly controlled at the level of gene transcription. plos.org The expression levels of the genes encoding the specific glycosyltransferases and sialyltransferases determine the rate and final composition of gangliosides in a cell. plos.orgresearchgate.net For instance, the expression of St3gal2 is a key determinant for the production of GT1b. plos.org

Competition between enzymes at crucial branch points of the biosynthetic pathway also plays a significant regulatory role. plos.org A key example is the step involving GM3, where it can be acted upon by either B4GALNT1 to proceed down the a-series pathway (leading to GM1 and GD1a) or by ST8SIA1 (GD3 synthase) to enter the b-series pathway (leading to GD1b and GT1b). plos.orgplos.org The relative activities of these competing enzymes dictate the balance between the a- and b-series gangliosides. plos.org

Alterations in the expression of these biosynthetic genes have been observed in pathological states. For example, a significant decrease in the gene expression of both B3GALT4 (GD1b synthase) and ST3GAL2 (GT1b synthase) has been found in the residual neurons of the substantia nigra in individuals with Parkinson's disease. plos.org Conversely, peripheral nerve injury can lead to an upregulation of St3gal2 mRNA and ST3Gal-II protein in sensory neurons, resulting in increased GT1b synthesis. embopress.orgnih.govembopress.org

GeneEnzymeFunction in GT1b Pathway
ST8SIA1GD3 SynthaseCommits precursor to the b-series pathway by converting GM3 to GD3. nih.gov
B4GALNT1GM2/GD2 SynthaseConverts GD3 to GD2. nih.gov
B3GALT4GD1b/GM1a SynthaseSynthesizes the direct precursor GD1b from GD2. nih.gov
ST3GAL2ST3Gal-II (GT1b Synthase)Primary enzyme for the final synthesis of GT1b from GD1b. nih.govuniprot.org
ST3GAL3ST3Gal-IIICompensatory enzyme for GT1b synthesis in the absence of ST3Gal-II. nih.govoup.com

Metabolic Dynamics and Turnover

Gangliosides, including GT1b, are dynamic components of the cell membrane with a defined metabolic turnover. nih.govunimi.it In the rat brain, the turnover of gangliosides has a half-life of approximately 10 days, which is considerably longer than in cultured cells where half-life can range from hours to a few days. researchgate.netresearchgate.net

The metabolic fate of gangliosides involves both degradation and recycling. Catabolism occurs primarily within the endolysosomal compartments, where a series of lysosomal hydrolases sequentially cleave off sugar and sialic acid residues. researchgate.net However, a significant portion of gangliosides can escape this complete degradation and enter "salvage pathways". researchgate.net In these pathways, gangliosides taken into the cell can be transported back to the Golgi apparatus and re-glycosylated. For instance, exogenously supplied GM1 can be converted to GD1a, and GD1a can be converted to GT1b within the cell, demonstrating a dynamic recycling and interconversion system. researchgate.net

The turnover rate can be influenced by cellular conditions. Studies on rats with hippocampal lesions showed an activated turnover of gangliosides during processes of cellular damage and repair, with altered incorporation of radiolabeled precursors into individual gangliosides, including GT1b. nih.gov

Regulation of GT1b Expression and Synthesis

The expression and synthesis of GT1b are regulated by multiple factors, ensuring its levels are appropriate for specific cell types and developmental stages.

Developmental Regulation: The ganglioside profile of the brain changes significantly during development. In early stages, the profile is dominated by simpler gangliosides like GM3 and GD3. nih.gov As the nervous system matures, the expression of biosynthetic enzymes for more complex gangliosides increases, leading to the predominance of structures like GM1, GD1a, GD1b, and GT1b in the adult brain. researchgate.netnih.gov For example, the expression of the GT1b-synthesizing enzyme ST3GAL2 has been shown to increase during specific stages of porcine embryo development. e-jarb.org

Transcriptional and Post-Translational Control: As discussed previously, the primary level of regulation is the transcriptional control of the biosynthetic genes. plos.orgcapes.gov.br The availability of precursor molecules and the competitive balance between different synthases at pathway branch points further fine-tune the output. plos.org

Regulation by External Stimuli: The synthesis of GT1b can be modulated in response to external signals and pathological conditions. A notable example is the upregulation of St3gal2 expression and subsequent increase in GT1b levels in sensory neurons following peripheral nerve injury. embopress.orgnih.gov This injury-induced synthesis highlights a mechanism where GT1b expression is actively regulated in response to physiological stress. embopress.org

Enzymatic Degradation: The level of GT1b on the cell surface can also be regulated by catabolic enzymes. Sialidases, such as NEU3, can remove sialic acid residues, converting complex gangliosides to simpler ones. frontiersin.org For instance, the related ganglioside GD1a can be converted to GM1 by the action of NEU3, and GT1b can be converted to GM1 by sialidases from various sources. frontiersin.orgadvimmuno.com This enzymatic activity provides a mechanism to rapidly alter the cell surface ganglioside composition.

Cellular and Subcellular Localization of Gt1b Ganglioside

Enrichment in Neuronal and Axonal Membranes

GT1b is found almost exclusively in nerve cells and is particularly enriched in the membranes of neurons and their axons. caymanchem.comnih.gov Along with GD1a, GT1b is one of the most abundant gangliosides in axonal membranes. frontiersin.orgnih.gov This high concentration is critical for maintaining the structural and functional integrity of the axon.

A key interaction mediated by axonal GT1b is with myelin-associated glycoprotein (B1211001) (MAG), a protein expressed by myelinating cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system). frontiersin.orgjneurosci.org This trans-interaction, where GT1b on the axon binds to MAG on the overlying myelin sheath, is essential for the long-term stability of the axon-myelin unit. nih.govnih.govjneurosci.orgbiosynth.com This binding helps confer structural stability to myelinated axons and can protect against certain neurotoxins. frontiersin.org In the absence of complex gangliosides like GT1b, the stability of the axo-glial junction is compromised. jneurosci.org

Membrane TypeKey Findings on GT1b LocalizationPrimary Function Related to LocalizationAssociated Molecules
Neuronal MembranesGT1b is one of the four major gangliosides in the brain, almost exclusively expressed in nerve cells. caymanchem.comnih.govModulates cell signal transduction, cell-to-cell interactions, and serves as a receptor. hmdb.caadipogen.comTrkA, TLR2
Axonal MembranesHighly abundant, making it a major component of the axolemma. frontiersin.orgnih.govMaintains long-term axon-myelin stability through interactions with myelinating glia. nih.govjneurosci.orgbiosynth.comMyelin-Associated Glycoprotein (MAG), Nogo-66 receptor (NgR1) complex frontiersin.org

Distribution in Synaptic Structures, Dendrites, and Growth Cones

Beyond the axon proper, GT1b is strategically located in specialized neuronal compartments, including synapses, dendrites, and growth cones, highlighting its role in neuronal development, communication, and plasticity.

Synaptic Structures: GT1b is markedly upregulated and accumulates in synapses, particularly at presynaptic terminals. pnas.orgkoreascience.krembopress.org This localization is crucial for its role as a co-receptor for certain neurotoxins, such as botulinum neurotoxin B, where it forms a high-affinity receptor complex with synaptotagmin (B1177969) at the nerve ending. pnas.org Furthermore, GT1b at afferent terminals in the spinal cord can act as a protective signal, preventing the removal of excitatory synapses by glial cells after nerve injury. embopress.orgembopress.org Its presence in the presynaptic membrane, which is enriched with gangliosides, contributes to a negative electrostatic surface potential. mdpi.com

Dendrites: GT1b plays a role in promoting neuronal differentiation and the generation of dendrites. caymanchem.com Studies have shown that GT1b oligosaccharides can facilitate the elongation and branching of dendrites in cultured hippocampal and cerebellar Purkinje neurons. koreascience.kr

Growth Cones: The growth cone, the motile tip of a developing or regenerating axon, expresses GT1b on its surface. pnas.orgnih.gov This localization allows the growth cone to respond to environmental signals. For instance, the interaction between GT1b on the growth cone and MAG on oligodendrocytes can trigger growth cone collapse and inhibit axon elongation, a key mechanism preventing axonal sprouting in the healthy central nervous system. frontiersin.orgpnas.org Antibodies targeting GT1b can induce growth cone collapse and repulsive turning, demonstrating the direct role of this ganglioside in modulating growth cone behavior. nih.govjneurosci.org

Association with Membrane Microdomains (Lipid Rafts/Glycosignaling Domains)

GT1b, like other gangliosides, is not uniformly distributed within the plasma membrane but tends to cluster with cholesterol, phospholipids, and specific proteins to form specialized membrane microdomains known as lipid rafts. researchgate.netfrontiersin.orgnih.govhmdb.ca These domains function as dynamic signaling platforms.

These ganglioside-enriched microdomains have been termed "glycosignaling domains" because of their concentration of signaling molecules. pnas.orgnih.gov GT1b's incorporation into these rafts is critical for its function. For example, the interaction with MAG to inhibit neurite outgrowth occurs within these raft domains. pnas.org The ceramide portion of GT1b embeds within the membrane, while the large, negatively charged oligosaccharide headgroup extends outward, contributing to the local electrostatic environment of the raft. researchgate.netmdpi.comresearchgate.net The specific composition of gangliosides, such as the high prevalence of complex gangliosides like GT1b in neurons, generates distinct lipid raft structures and strong electronegative fields compared to other cell types like astrocytes. mdpi.comresearchgate.net This unique biochemical environment within neuronal rafts is crucial for modulating the activity of membrane proteins and ion channels. frontiersin.org

Dynamic Localization during Development and Cellular Processes

The expression and localization of GT1b are not static but change dynamically throughout development, aging, and in response to physiological or pathological events.

During embryonic brain development, simpler gangliosides often predominate, while the synthesis of more complex forms, including GT1b, increases during later stages of neurogenesis, synaptogenesis, and maturation. mdpi.commdpi.comnih.gov For example, studies in the developing mouse cerebellum show that GT1b becomes enriched in granule cells during the process of synaptogenesis. nih.gov Similarly, in the developing cochlea, the distribution of GT1b changes dramatically during postnatal maturation. pnas.org Its expression is observed to increase during the neuronal differentiation of embryonic stem cells. koreascience.krnih.gov

Conversely, during the natural aging process, the levels of complex gangliosides, including GT1b, tend to decrease in the brain, which has been linked to reduced neuronal plasticity. frontiersin.orgnih.govmdpi.com Following peripheral nerve injury, GT1b synthesis is upregulated in sensory neurons and it is transported to axon terminals in the spinal cord. nih.govembopress.org This accumulation at synaptic terminals plays a protective role, helping to maintain synaptic integrity. embopress.orgembopress.org

ProcessDynamic Change in GT1b Localization/ExpressionReference
Embryonic DevelopmentExpression increases during later embryogenic stages, particularly during synaptogenesis in the cerebellum. mdpi.comnih.govnih.gov
Neuronal DifferentiationUpregulated during the differentiation of embryonic stem cells into neurons; promotes dendrite generation. caymanchem.comkoreascience.kr
Postnatal MaturationExhibits dynamic and spatiotemporal changes in localization, for example, within the developing inner ear. pnas.org
AgingLevels naturally decrease in the brain, a change associated with senescence. frontiersin.orgnih.govmdpi.com
Nerve InjuryUpregulated in injured sensory neurons and transported to accumulate at central axon terminals. nih.govembopress.org

Molecular Interactions and Receptor Functions of Gt1b Ganglioside

Protein-Glycolipid Interactions and Ligand-Binding Specificity

GT1b's intricate carbohydrate structure enables it to engage in specific interactions with a variety of proteins, a process fundamental to its biological roles. These protein-glycolipid interactions are characterized by a high degree of ligand-binding specificity, where the spatial arrangement of the sugar and sialic acid residues of GT1b dictates its affinity for different protein partners.

Gangliosides, including GT1b, are major cell surface determinants on neurons and axons and are involved in regulating the activities of membrane proteins and mediating cell-cell recognition. plos.org The specificity of these interactions is critical. For instance, the interaction between GT1b and certain proteins can be influenced by the presence of other gangliosides. The cholera toxin B subunit (CTB5), for example, exhibits broad specificity for several gangliosides, but its interaction with lower-affinity ligands like GT1b can be modulated by the presence of the high-affinity ligand GM1. ualberta.ca This suggests a complex interplay between different gangliosides in mediating protein binding.

The binding of proteins to GT1b often involves specific structural motifs on the protein. For example, the binding of botulinum neurotoxin (BoNT) serotypes A and B to GT1b involves a conserved SXWY motif on the toxin. mdpi.com The crystal structure of BoNT/A in complex with a GT1b analog reveals that the ganglioside binds in a shallow groove on the toxin's surface, forming several key hydrogen bonds with conserved residues. plos.org This detailed structural understanding provides insight into the precise molecular recognition that governs GT1b's function as a receptor.

The table below summarizes key proteins that interact with GT1b and the nature of their binding specificity.

Interacting ProteinBinding Specificity and Key Features
Myelin-Associated Glycoprotein (B1211001) (MAG) Binds specifically to GT1b and GD1a, crucial for axon-myelin stability and inhibition of neurite outgrowth. nih.govnih.gov
Botulinum Neurotoxins (e.g., BoNT/A, BoNT/B) GT1b serves as a co-receptor. Binding involves a conserved SXWY motif on the toxin. mdpi.complos.org
Tetanus Toxin (TeNT) GT1b is a primary receptor. The toxin's C-terminal fragment (Hc) has two binding sites that accommodate the sialic acid residues of GT1b. mdpi.comrcsb.org
Siglec-7 Binds to b-series gangliosides including GT1b, mediating interactions in the immune system. nih.gov

Interactions with Myelin-Associated Glycoprotein (MAG)

Myelin-Associated Glycoprotein (MAG) is a transmembrane protein expressed by myelinating glial cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system). pnas.org It plays a critical role in the communication between these glial cells and the axons they ensheath. GT1b, along with the ganglioside GD1a, serves as a key neuronal receptor for MAG. plos.orgnih.govnih.govfigshare.com This interaction is fundamental to the maintenance of the axon-myelin unit and the regulation of neuronal growth.

In the mature nervous system, MAG acts as an inhibitor of neurite outgrowth, a factor that limits axon regeneration after injury. plos.orgpnas.org The interaction between MAG and axonal GT1b is a key mechanism through which this inhibitory signal is transduced. nih.govjneurosci.org When MAG on myelin debris encounters regenerating axons, its binding to GT1b can halt the extension of the growth cone. nih.gov

Research has shown that clustering of GT1b on the neuronal surface, either by MAG or by antibodies, can mimic this inhibitory effect. jneurosci.orgpnas.org This suggests that the spatial organization of GT1b within the axonal membrane is critical for its signaling function. The inhibitory signal is mediated through intracellular pathways, including the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). nih.govnih.gov Interestingly, the reliance on GT1b for MAG-mediated inhibition can vary between different types of neurons. For example, in cerebellar granule neurons, MAG inhibition is almost exclusively dependent on gangliosides like GT1b, whereas in dorsal root ganglion neurons, other receptors also play a significant role. nih.gov

Interactions with Neurotoxins and Pathogenic Agents

GT1b's prominent position on the neuronal cell surface also makes it a target for various neurotoxins and pathogenic agents. By acting as a receptor, GT1b facilitates the entry of these harmful substances into neurons, leading to their toxic effects.

Botulinum neurotoxins (BoNTs) are among the most potent toxins known and are the causative agents of botulism. plos.org These toxins gain entry into neurons by a dual-receptor mechanism, requiring both a protein receptor and a ganglioside co-receptor. mdpi.complos.org For several serotypes of BoNT, including BoNT/A, BoNT/B, and BoNT/C, GT1b serves as a crucial ganglioside co-receptor. plos.orgmdpi.com

The binding of BoNTs to GT1b is a critical initial step in the intoxication process. mdpi.com While the affinity for different gangliosides varies among BoNT serotypes, GT1b is often the preferred receptor. plos.orgnih.gov For instance, BoNT/B binding is facilitated by gangliosides in the order of GT1b > GD1a > GD1b > GM1. mdpi.com The interaction between BoNT/B and its protein receptor, synaptotagmin (B1177969), is significantly enhanced by the presence of GT1b. pnas.org In fact, recent evidence suggests that the true receptor for BoNT/B may be a pre-assembled complex of GT1b and synaptotagmin. pnas.orgbiorxiv.org The binding of the toxin to this complex is a high-affinity interaction that promotes the toxin's internalization into the neuron. pnas.org

The table below details the interaction of various BoNT serotypes with GT1b.

BoNT SerotypeRole of GT1bAdditional Notes
BoNT/A High-affinity ganglioside co-receptor. plos.orgBinds to a shallow groove on the toxin surface. plos.org Also binds to GD1a. plos.org
BoNT/B High-affinity ganglioside co-receptor. mdpi.complos.orgForms a high-affinity receptor complex with synaptotagmin. pnas.orgbiorxiv.org
BoNT/C Binds to GT1b. mdpi.comAlso recognizes GD1b and GD1a. mdpi.com

Tetanus toxin (TeNT), the neurotoxin responsible for tetanus, also utilizes GT1b as a primary receptor to gain entry into neurons. mdpi.comnih.gov The C-terminal fragment of the TeNT heavy chain (Hc) is responsible for binding to the neuronal membrane. rcsb.org This fragment possesses two distinct binding sites that can accommodate the sialic acid residues of GT1b, leading to a strong and specific interaction. mdpi.com

The crystal structure of the TeNT Hc fragment complexed with a GT1b analog has provided detailed insights into this interaction, revealing how the ganglioside can cross-link two distinct sites on the toxin molecule. rcsb.org This bivalent binding contributes to the high affinity of TeNT for GT1b. mdpi.com In vitro assays have confirmed that GT1b is the preferred binding partner for the tetanus toxin. biorxiv.org The ability of antibodies to neutralize the toxin is often assessed by their capacity to inhibit the binding of TeNT to GT1b. tandfonline.com

Molecular Mechanisms of Toxin Binding and Entry

The ganglioside GT1b serves as a crucial cell surface receptor for several potent bacterial neurotoxins, most notably tetanus neurotoxin (TeNT) and various serotypes of botulinum neurotoxin (BoNT). The entry of these toxins into neurons is a multi-step process that is frequently initiated by their binding to gangliosides on the presynaptic membrane.

The prevailing model for toxin entry involves a dual-receptor mechanism. The toxin first binds with high specificity to a ganglioside, such as GT1b, which concentrates the toxin on the cell surface. mdpi.compnas.org This initial interaction is followed by the toxin's binding to a specific protein receptor, which facilitates its endocytosis into the neuron. For BoNT/B, the protein co-receptors are the synaptic vesicle proteins synaptotagmin 1 and 2 (Syt-I/II), while for BoNT/A, it is the synaptic vesicle glycoprotein 2 (SV2). mdpi.compnas.orgnih.gov

Structural and molecular studies have elucidated the specific interactions between these toxins and GT1b. The C-terminal domain of the toxin's heavy chain (Hc) contains the binding sites for both the ganglioside and the protein receptor. pdbj.orgnih.gov The crystal structure of the BoNT/A binding domain in complex with a GT1b analog reveals that the ganglioside binds in a shallow groove lined by conserved residues, including Tryptophan 1266. plos.org Similarly, for tetanus toxin, amino acid residues such as Tryptophan 1288, Histidine 1270, and Aspartate 1221 are critical for binding to GT1b. mdpi.com The targeting domain of tetanus toxin possesses two distinct carbohydrate-binding sites, an R-pocket that binds the di-sialic acid moiety and a W-pocket, which allows for strong and specific association with GT1b. mdpi.comresearchgate.net

Different BoNT serotypes exhibit varying affinities for GT1b. Serotypes A, B, C, and F bind to GT1b, GD1a, and GD1b. plos.orgmdpi.com In contrast, BoNT/E binds to GT1b and GT1a, while BoNT/G recognizes a broader range of gangliosides with similar affinity. plos.orgmdpi.com The binding of BoNT/A and its C-terminal heavy chain fragment to GT1b is optimal at a low ionic strength, a condition that differs for other serotypes and for tetanus toxin. nih.gov This intricate molecular recognition underscores the critical role of GT1b in the initial attachment and subsequent intoxication of neurons by these clostridial neurotoxins. pdbj.org

ToxinCo-Receptor(s)Key Interacting Toxin Residues/DomainsBinding Characteristics
Botulinum Neurotoxin A (BoNT/A)GT1b, SV2Binding domain (residues 873-1297), Trp 1266 plos.orgHigh affinity for GT1b; binding is optimal at low ionic strength. nih.govplos.org
Botulinum Neurotoxin B (BoNT/B)GT1b, Synaptotagmin-1/2 nih.govConserved SXWY motif in the heavy chain (Hc) mdpi.comBinding affinity is GT1b > GD1a > GD1b > GM1. mdpi.com
Botulinum Neurotoxin C (BoNT/C)GT1bResidues corresponding to Trp 1266, Tyr 1267, Gly 1290 in BoNT/A plos.orgRecognizes GT1b on the cell surface. caymanchem.com
Tetanus Neurotoxin (TeNT)GT1b, Protein co-receptorHc fragment, Trp 1288, His 1270, Asp 1221 pdbj.orgmdpi.comContains two carbohydrate-binding sites (W- and R-pockets) for specific, high-affinity binding. mdpi.comresearchgate.net

Interactions with Cell Adhesion Molecules (e.g., Integrins, particularly α5β1 integrin)

The ganglioside GT1b plays a significant role in modulating cell adhesion and migration, primarily through its interaction with cell adhesion molecules, most notably the α5β1 integrin. caymanchem.comnih.govcore.ac.uk Integrins are transmembrane receptors that mediate cell attachment to the extracellular matrix (ECM), and the α5β1 integrin is the primary receptor for fibronectin.

Research has demonstrated that GT1b can directly bind to the α5 subunit of the α5β1 integrin. core.ac.uk This interaction leads to the inhibition of cell adhesion, spreading, and migration, specifically on a fibronectin matrix. nih.govnih.gov The inhibitory effect is concentration-dependent and does not occur when cells are plated on other ECM components like collagen or laminin (B1169045), highlighting the specificity of the GT1b-α5β1-fibronectin axis. nih.govnih.gov The mechanism appears to involve GT1b abrogating the interaction between α5β1 integrin and fibronectin. nih.gov

The functional consequence of the GT1b-α5β1 integrin interaction is the downregulation of downstream signaling pathways. By binding to the α5 subunit, GT1b inhibits the activation of focal adhesion kinase (FAK) and integrin-linked kinase (ILK), which are critical for cell adhesion and motility. core.ac.ukpnas.org This leads to impaired cell motility and can even trigger apoptosis in certain cell types, such as squamous carcinoma cells. core.ac.ukpnas.org Furthermore, the responsiveness of cells to GT1b's inhibitory effects correlates with the expression level of α5β1 integrin; cells with low expression of this integrin are unaffected by GT1b. nih.gov This interaction also has implications in cancer biology, as GT1b can modulate the ability of the urokinase-type plasminogen activator receptor (uPAR) to form a complex with α5β1 integrin, thereby inhibiting uPA-dependent cancer cell migration. core.ac.uknih.gov

InteractionKey FindingsFunctional ConsequencesAffected Signaling Pathways
GT1b and α5β1 IntegrinGT1b directly binds to the α5 subunit of the α5β1 integrin. core.ac.ukInhibits cell adhesion, spreading, and migration on fibronectin. caymanchem.comnih.govnih.gov Can induce apoptosis. pnas.orgInhibition of Focal Adhesion Kinase (FAK), Integrin-Linked Kinase (ILK), c-Src, and Phosphatidylinositol-3-kinase. core.ac.ukpnas.org
GT1b and uPAR/α5β1 Integrin ComplexGT1b prevents the association of the urokinase-type plasminogen activator receptor (uPAR) with α5β1 integrin. core.ac.uknih.govInhibits uPA-dependent cell migration. core.ac.ukBlocks uPAR signaling through both FAK and the Epidermal Growth Factor Receptor (EGFR). core.ac.uk

Other Identified Molecular Binding Partners (e.g., Synaptotagmin)

Beyond its role as a receptor for toxins and its interaction with adhesion molecules, GT1b engages with other specific molecular partners, most notably the synaptic vesicle protein synaptotagmin (Syt). This interaction is particularly critical in the context of botulinum neurotoxin B (BoNT/B) intoxication.

While it was initially thought that BoNT/B binds first to GT1b and then diffuses laterally to find its protein receptor, synaptotagmin (Syt1 or Syt2), recent evidence supports a model where a preassembled GT1b-synaptotagmin complex constitutes the high-affinity receptor for the toxin. pnas.orgnih.govpasteur.fr This suggests that GT1b and synaptotagmin interact directly in the plasma membrane before the toxin arrives. pnas.org

The interaction is multifaceted, involving both the oligosaccharide headgroup and the ceramide lipid tail of GT1b. pasteur.frfrontiersin.org The extracellular juxtamembrane domain of synaptotagmin contains a consensus glycosphingolipid-binding motif that interacts with the oligosaccharide portion of GT1b. pnas.orgnih.govpasteur.fr This interaction induces an α-helical structure in this domain of synaptotagmin. pnas.orgnih.gov Concurrently, the ceramide moiety of GT1b interacts with the transmembrane domain of synaptotagmin. pnas.orgpasteur.fr This dual interaction creates a stable, intertwined complex. nih.govpasteur.fr The formation of this preassembled complex is crucial for high-affinity BoNT/B binding; a mutation in synaptotagmin that inhibits GT1b binding also blocks the potentiation of BoNT/B binding. nih.govpasteur.frnih.gov This model redefines the role of GT1b not just as a primary attachment site but as an integral component of a complex protein-glycolipid receptor. pnas.org

Binding PartnerNature of InteractionFunctional Significance
Synaptotagmin-1/2 (Syt1/2)Forms a preassembled cis complex. pnas.orgnih.gov The Syt juxtamembrane domain binds the GT1b oligosaccharide, while the Syt transmembrane domain binds the GT1b ceramide moiety. pnas.orgpasteur.frfrontiersin.orgCreates a high-affinity receptor for Botulinum Neurotoxin B (BoNT/B). pnas.orgnih.govpasteur.fr GT1b binding induces a conformational (α-helical) change in synaptotagmin. pnas.orgnih.gov

Role of Gt1b Ganglioside in Cellular Signaling and Functional Modulation

Modulation of Transmembrane Signaling Pathways

GT1b is a key player in the modulation of transmembrane signaling. nih.gov Exogenous gangliosides, including GT1b, can be incorporated into the plasma membranes of various cells, where they interact with and influence the function of membrane proteins. nih.gov This interaction can alter signal transduction and consequently regulate fundamental cellular processes like growth and differentiation. aai.org For instance, GT1b is involved in the modulation of receptor tyrosine kinases and can influence cell-to-cell communication. ontosight.aiscispace.com The complex carbohydrate structure of GT1b allows it to interact with a diverse range of proteins and lipids, thereby affecting membrane dynamics and signaling events. ontosight.ai

Research has shown that GT1b, along with other gangliosides, can modulate the function of various growth factor receptor systems. aacrjournals.org It has been implicated in the regulation of the epidermal growth factor receptor (EGFR) and the nerve growth factor receptor (TrkA). caymanchem.comaacrjournals.org Furthermore, GT1b acts as a receptor for certain bacterial toxins, such as botulinum and tetanus toxins, highlighting its significant role in mediating interactions at the cell surface. caymanchem.comontosight.ai The binding of these toxins to GT1b is a critical step for their entry into neuronal cells. ontosight.ai

Involvement in PI3K/Akt/mTOR Signaling Cascade

GT1b has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial cascade involved in cell proliferation, metabolism, and survival. bmbreports.orgbmbreports.orgmdpi.com In orbital fibroblasts from patients with Thyroid Eye Disease (TED), GT1b induces the expression of Hyaluronic Acid Synthase 2 (HAS2). This induction is mediated through the activation of the PI3K/Akt/mTOR pathway. bmbreports.orgbmbreports.org

Studies have demonstrated that GT1b treatment leads to the phosphorylation of both Akt and mTOR. bmbreports.orgbmbreports.org The use of specific inhibitors for PI3K (LY294002) and mTOR (rapamycin) effectively attenuates the GT1b-induced expression of HAS2, confirming the involvement of this signaling cascade. bmbreports.orgnih.gov This suggests that GT1b-mediated activation of the PI3K/Akt/mTOR pathway plays a significant role in the pathological processes of TED. bmbreports.org

Table 1: Effect of Inhibitors on GT1b-Induced HAS2 Expression

Treatment Effect on HAS2 Expression Signaling Pathway Implicated Reference
GT1b Increased - bmbreports.org
GT1b + PI3K inhibitor (LY294002) Suppressed PI3K/Akt bmbreports.org
GT1b + mTOR inhibitor (rapamycin) Suppressed mTOR bmbreports.orgnih.gov

Regulation of Toll-like Receptor (TLR) Signaling (e.g., TLR2)

Recent findings have identified GT1b as an endogenous agonist for Toll-like receptor 2 (TLR2), a key component of the innate immune system. bmbreports.orgembopress.org In the context of neuropathic pain, peripheral nerve injury leads to an upregulation of GT1b in sensory neurons. embopress.org This GT1b is then released in the spinal cord, where it activates microglial TLR2. embopress.org

The interaction between GT1b and TLR2 is also crucial in the context of Thyroid Eye Disease (TED). In orbital fibroblasts from TED patients, the GT1b-induced increase in HAS2 expression is dependent on TLR2. bmbreports.orgbmbreports.org Knockdown of TLR2 using siRNA has been shown to attenuate the effects of GT1b, highlighting the essential role of this receptor in mediating GT1b's signaling. bmbreports.orgnih.gov This suggests that the GT1b-TLR2 signaling axis is a potential therapeutic target for conditions involving inflammation and tissue remodeling. bmbreports.orgembopress.org

Effects on Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

GT1b significantly modulates the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathways. aai.orgnih.gov In human T cells, GT1b, along with gangliosides GD1b and GQ1b, has been shown to suppress the phytohemagglutinin (PHA)-induced increase in intracellular cAMP levels. aai.orgresearchgate.net This reduction in cAMP leads to a decrease in the activity of PKA, a key enzyme in the cAMP signaling cascade. aai.org

The mechanism behind this effect involves the inhibition of adenylate cyclase, the enzyme responsible for cAMP synthesis. aai.orgresearchgate.net By inhibiting this enzyme, GT1b effectively downregulates the entire cAMP/PKA pathway. nih.gov This modulation has functional consequences, such as the differential regulation of cytokine production in T cells, where GT1b enhances the production of Th1 cytokines (IL-2, IFN-γ) while suppressing Th2 cytokines (IL-4, IL-5). aai.org Furthermore, in monocytes, the inhibition of the cAMP-dependent signaling pathway by GT1b is thought to be responsible for the reduced production of IL-6 and IL-10. nih.gov

Table 2: Impact of GT1b on cAMP/PKA Pathway Components

Cell Type Stimulus Effect of GT1b Downstream Consequence Reference
Human T Cells PHA Suppresses cAMP increase, inhibits adenylate cyclase Decreased PKA activity, altered cytokine profile aai.orgresearchgate.net
Human Monocytes - Inhibits cAMP-dependent signaling Reduced IL-6 and IL-10 production nih.gov
Neuronal Cells - Down-regulates cAMP-dependent protein kinase - nih.gov

Influence on Calcium Homeostasis and Related Pathways (e.g., Ca2+/calmodulin)

GT1b plays a role in the regulation of intracellular calcium (Ca2+) homeostasis and associated signaling pathways, such as those involving calmodulin. researchgate.netnih.gov It has been demonstrated that GT1b can influence Ca2+/calmodulin-dependent enzymes. nih.gov For example, GT1b can inhibit Ca2+/calmodulin-dependent protein kinase II (CaM-KII). nih.govresearchgate.net This interaction is thought to be a mechanism for the modulation of dendritic morphogenesis in neurons. researchgate.net

In porcine oocytes, treatment with GT1b has been shown to increase intracellular Ca2+ levels in a dose-dependent manner. jst.go.jp This effect is linked to changes in the expression of bradykinin (B550075) 2 receptor (B2R) and CaM-KII delta in cumulus cells. jst.go.jpnih.gov Furthermore, GT1b can stimulate purified rat brain CaM-KII to about 30% of the activity achieved with Ca2+/calmodulin, with GT1b being the most potent among the tested gangliosides. nih.gov This activation is rapid and does not require calcium. nih.gov

Modulation of Growth Factor Receptor Signaling (e.g., EGFR, TrkA)

GT1b is a significant modulator of growth factor receptor signaling, including the epidermal growth factor receptor (EGFR) and the nerve growth factor receptor (TrkA). caymanchem.commdpi.com In human neuroblastoma cells, exogenous GT1b has an inhibitory effect on EGF-induced EGFR phosphorylation and cell proliferation. mdpi.commdpi.com Similarly, in keratinocytes, GT1b, along with GM1 and GD1a, inhibits EGFR signaling. caymanchem.com

Conversely, GT1b can have a stimulatory effect on other receptors. For instance, it enhances nerve growth factor-induced dimerization and phosphorylation of TrkA, which promotes neuronal differentiation and dendrite generation. caymanchem.com In PC12 cells, the overexpression of GD1b and GT1b can trigger a conformational change in TrkA, leading to its constitutive activation and subsequent activation of downstream signaling pathways like Erk1/2 and PI3K/Akt, ultimately enhancing cell proliferation. nih.gov These findings highlight the context-dependent and receptor-specific modulatory roles of GT1b.

Role in Rho GTPase Signaling and Actin Reorganization

GT1b is involved in the regulation of Rho GTPase signaling, which is a critical pathway for controlling actin cytoskeleton reorganization and, consequently, processes like neurite outgrowth. conicet.gov.arresearchgate.net The interaction of myelin-associated glycoprotein (B1211001) (MAG) with GT1b on the neuronal surface can inhibit neurite outgrowth through the activation of Rho kinase. researchgate.netcapes.gov.br

Antibodies targeting GT1b (and GD1a) have been shown to induce growth cone collapse by modulating the actin cytoskeleton through both RhoA-dependent and -independent mechanisms. conicet.gov.arnih.gov This involves an early, RhoA-independent collapse of lamellipodia, followed by a RhoA/ROCK-dependent retraction of filopodia and disassembly of microtubules. nih.gov The activation of RhoA by anti-ganglioside antibodies is a key mechanism underlying the inhibition of axon regeneration. nih.gov Furthermore, signaling through the Reticulon-4 receptor (RTN4R), which can function as a receptor for GT1b, mediates the activation of Rho and subsequent reorganization of the actin cytoskeleton, leading to axonal growth inhibition. uniprot.orguniprot.org

Table 3: Compound Names Mentioned in the Article

Compound Name
GT1b-Ganglioside
GD1b-Ganglioside
GQ1b-Ganglioside
GM1-Ganglioside
GD1a-Ganglioside
N-acetylneuraminic acid
Ceramide
Phytohemagglutinin (PHA)
Interleukin-2 (IL-2)
Interferon-gamma (IFN-γ)
Interleukin-4 (IL-4)
Interleukin-5 (IL-5)
Interleukin-6 (IL-6)
Interleukin-10 (IL-10)
LY294002
Rapamycin
Hyaluronic Acid Synthase 2 (HAS2)
Epidermal Growth Factor (EGF)
Myelin-associated glycoprotein (MAG)
Forskolin
IBMX
Bradykinin

Gt1b Ganglioside in Neurobiological Processes

Role in Neurogenesis and Neural Stem Cell Biology

Gangliosides are critical for the regulation of neural stem cells (NSCs), which are responsible for generating new neurons and glial cells in a process known as neurogenesis. nih.gov The expression of different gangliosides changes dramatically during brain development and NSC differentiation. nih.gov Initially, NSCs predominantly express simple gangliosides like GD3. nih.govtandfonline.com However, as NSCs differentiate into neurons, there is a significant shift in ganglioside composition, with an increase in the synthesis of more complex gangliosides, including GT1b. nih.govtandfonline.com This transition is essential for terminal differentiation and the loss of "stemness" in NSCs. nih.govtandfonline.com

Studies have shown that the levels of complex gangliosides like GT1b continuously increase in the brain of young animals, reaching a plateau in adulthood. nih.gov This increase in GT1b is closely associated with the upregulation of enzymes responsible for its synthesis. tandfonline.com The specific expression patterns of gangliosides at different developmental stages highlight their distinct roles in maintaining NSC activities and determining cell fate. nih.gov

Regulation of Neuronal Differentiation and Maturation

GT1b plays a pivotal role in guiding the differentiation and maturation of neurons. caymanchem.comkoreascience.kr Its involvement is multifaceted, influencing everything from the initial extension of neurites to the establishment of mature neuronal characteristics.

Promotion of Neurite Outgrowth and Dendrite Generation

GT1b, along with other gangliosides like GM1, actively promotes the growth of neurites, the precursors to axons and dendrites. caymanchem.comfrontiersin.org Research indicates that GT1b is necessary for the induction of neural differentiation and significantly enhances the formation of actin-rich dendrites. spandidos-publications.com This process is partly mediated by its ability to enhance the signaling of nerve growth factors. For instance, GT1b facilitates the dimerization and phosphorylation of the TrkA receptor, a key event in promoting neuronal differentiation and dendrite generation. caymanchem.com Studies using mouse embryonic stem cells have demonstrated that the addition of exogenous GT1b can lead to increased neuronal differentiation, highlighting its crucial role in this process. koreascience.kr

Influence on Postmitotic State Entry

A critical step in neuronal maturation is the exit from the cell cycle and entry into a postmitotic state, where the cell ceases to divide and focuses on developing its specialized functions. GT1b contributes to this process by promoting the entry of neuronal progenitor cells into this postmitotic stage. caymanchem.com This function is linked to its ability to enhance neural growth factor-induced signaling pathways that drive neuronal maturation. caymanchem.com

Contribution to Synaptogenesis and Synaptic Plasticity

Synaptogenesis, the formation of synapses, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, are fundamental for learning and memory. GT1b is intimately involved in these processes. Its concentration increases in brain synapses, suggesting a direct role in synaptic function. spandidos-publications.com

Recent research has uncovered a protective role for GT1b in maintaining synaptic integrity. Following peripheral nerve injury, GT1b accumulates at the terminals of afferent neurons in the spinal cord. embopress.orgembopress.org This accumulation acts as a "don't eat me" signal, preventing glial cells from eliminating excitatory synapses. embopress.org By suppressing glial phagocytosis, GT1b helps to preserve synaptic connections that are crucial for neuronal communication. embopress.orgembopress.org This protective mechanism is linked to the level of synaptic activity, with GT1b accumulation being associated with more active synapses. embopress.org

Involvement in Axonal Growth and Regeneration Mechanisms

The role of GT1b in axonal growth is complex and context-dependent. While it promotes neurite outgrowth during development, in the mature central nervous system (CNS), it can be part of an inhibitory signaling complex. nih.gov GT1b, in conjunction with GD1a, can interact with myelin-associated glycoprotein (B1211001) (MAG), a component of the myelin sheath that surrounds axons. nih.govnih.gov This interaction can inhibit axon growth and regeneration, particularly after injury in the CNS. nih.govnih.gov This inhibitory function is mediated through the activation of the RhoA signaling pathway, which leads to growth cone collapse and halts axon elongation. nih.govpnas.org

However, in the peripheral nervous system (PNS), a different mechanism is observed. After an axotomy (the cutting of an axon), GT1b and GD1a are converted to GM1. nih.gov This conversion is thought to destabilize the inhibitory interaction with myelin, thereby promoting axon regeneration. nih.gov This highlights the dynamic nature of ganglioside function and their differential roles in the CNS and PNS regenerative processes.

Influence on Neuroplasticity, Learning, and Memory Processes

Given its roles in synaptogenesis, synaptic plasticity, and neuronal maturation, GT1b is a key player in the broader processes of neuroplasticity, which underlie learning and memory. nih.gov The composition of brain gangliosides, including GT1b, undergoes significant changes during development, coinciding with periods of intense synaptogenesis and circuit formation. mdpi.com

Mice with deficiencies in complex brain gangliosides, including GT1b, exhibit progressive motor and sensory dysfunction, as well as impairments in spatial learning and memory as they age. nih.gov Furthermore, mass spectrometry analysis has shown that levels of GT1b are increased in the cortex and hippocampus of mouse models of Alzheimer's disease, suggesting an alteration in its metabolism in neurodegenerative conditions. frontiersin.org The intricate involvement of GT1b in fundamental neuronal processes underscores its importance for maintaining cognitive function throughout life.

Gt1b Ganglioside in Immunological and Inflammatory Contexts

Immunomodulatory Effects on Lymphocytes (T cells, B cells)

GT1b has demonstrated distinct immunomodulatory effects on both T and B lymphocytes, key players in the adaptive immune response.

Regulation of Cytokine Production (e.g., IL-2, IFN-γ, IL-4, IL-5, IL-6, IL-10)

GT1b exhibits a selective and potent ability to regulate the production of various cytokines by T cells. Specifically, in phytohemagglutinin (PHA)-stimulated human T cells, GT1b, along with gangliosides GD1b and GQ1b, has been shown to enhance the secretion of Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). aai.org Conversely, it suppresses the production of Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5). aai.org This modulatory effect is believed to be mediated through the inhibition of adenylate cyclase activity in T cells. aai.org

The impact of GT1b on cytokine production extends to its influence on humoral immunity. In studies with human peripheral blood mononuclear cells (PBMCs), GT1b was found to inhibit the production of Interleukin-6 (IL-6) and Interleukin-10 (IL-10) by monocytes. nih.govnih.gov This is significant because both IL-6 and IL-10 are crucial for the differentiation of B cells into immunoglobulin-secreting cells. nih.gov The reduction in these cytokines by GT1b did not significantly affect the production of other cytokines like IL-1α, IL-1β, IL-2, and IL-4 in the same cell population. nih.gov

Cell TypeCytokineEffect of GT1bReference
Human T cells (PHA-stimulated)IL-2Enhanced aai.org
Human T cells (PHA-stimulated)IFN-γEnhanced aai.org
Human T cells (PHA-stimulated)IL-4Suppressed aai.org
Human T cells (PHA-stimulated)IL-5Suppressed aai.org
Human PBMC (Monocytes)IL-6Inhibited nih.govnih.gov
Human PBMC (Monocytes)IL-10Inhibited nih.govnih.gov

Suppression of Immunoglobulin Production

GT1b acts as a significant inhibitor of human humoral immune responses by suppressing the production of immunoglobulins. nih.govnih.gov In cultures of human PBMCs, GT1b was the most potent ganglioside in inhibiting the spontaneous production of IgG, IgM, and IgA. nih.gov This inhibitory effect was dose-dependent, becoming apparent at a concentration of 0.1 μM and reaching its maximum at 10 μM, without affecting the proliferation or viability of the cells. nih.govnih.gov

The mechanism behind this suppression appears to be indirect. GT1b does not directly affect B cells' ability to produce immunoglobulins. nih.govnih.gov Instead, it targets monocytes, reducing their production of IL-6 and IL-10. nih.govnih.gov The addition of exogenous IL-6 and IL-10 could reverse the inhibitory effect of GT1b on immunoglobulin production, highlighting the crucial role of these cytokines in the process. nih.govnih.gov

ImmunoglobulinEffect of GT1b on Production by Human PBMCsReference
IgGReduced by 60% (at 10 μM) nih.govnih.gov
IgMReduced by 59.5% (at 10 μM) nih.govnih.gov
IgAReduced by 58% (at 10 μM) nih.govnih.gov

Involvement in Microglial Activation and Neuroinflammation

In the central nervous system, GT1b has been identified as a key player in neuroinflammatory processes, particularly through its interaction with microglia. Following peripheral nerve injury, there is an upregulation of GT1b in the injured sensory neurons. embopress.orgnih.gov This accumulated GT1b is then transported to the spinal cord, where it functions as an endogenous agonist for Toll-like receptor 2 (TLR2) on microglia. embopress.orgnih.gov

This interaction triggers the activation of spinal cord microglia, leading to the production of pro-inflammatory mediators and contributing to central sensitization and neuropathic pain. embopress.orgnih.govresearchgate.net Specifically, intrathecal administration of GT1b has been shown to upregulate the gene expression of pro-inflammatory cytokines such as IL-1β and TNF, as well as brain-derived neurotrophic factor (BDNF). nih.gov While GT1b robustly upregulates these inflammatory markers, it does so without inducing microglial proliferation. researchgate.net This suggests that GT1b is a critical damage-associated molecular pattern (DAMP) released from injured neurons that directly contributes to neuroinflammation by activating microglia. researchgate.net

Modulation of Immune Cell Adhesion and Migration

Gangliosides, including GT1b, are involved in the regulation of cell adhesion and migration, which are fundamental processes for immune cell function. bmbreports.orgfrontiersin.org GT1b has been shown to inhibit the adhesion and migration of keratinocytes on a fibronectin matrix. nih.gov This effect is specific to fibronectin, as GT1b does not affect adhesion to other extracellular matrix components like laminin (B1169045) or collagen. nih.gov The mechanism involves the binding of GT1b to fibronectin and its cell-binding domain, which in turn modulates the interaction with the α5β1 integrin receptor. nih.gov

Furthermore, GT1b can interact with the α5 subunit of the α5β1 integrin, inhibiting its activation and downstream signaling pathways that are crucial for cell adhesion and motility. core.ac.uk This regulation of integrin activity by GT1b may also play a role in T cell development, where α5β1 integrin signaling is important for T cell selection. frontiersin.org By modulating the interaction of cells with the extracellular matrix, GT1b can influence the movement and localization of immune cells during an inflammatory response.

Pathophysiological Mechanisms Involving Gt1b Ganglioside in Disease Models

Role in Neurodegenerative Disease Pathogenesis (Mechanistic Studies)

Mechanistic studies in various neurodegenerative disease models have highlighted the significant role of GT1b ganglioside in the pathogenesis of these disorders.

In the context of Alzheimer's disease (AD), studies have pointed to significant changes in ganglioside composition within the brain. Specifically, a notable decrease in b-series gangliosides, including GT1b, has been reported in affected cortical areas. nih.govtandfonline.com This reduction is thought to coincide with the neurodegeneration characteristic of AD. nih.gov The major gangliosides of the ganglio-N-tetraosyl-series, which include GT1b, have been found to be significantly decreased in the frontal and temporal cortices, as well as the basal telencephalon of AD patients' brains when compared to healthy controls. tandfonline.com

Interestingly, while human studies show a decrease in GT1b, research on double transgenic mouse models of AD did not reveal significant differences in the levels of major gangliosides, including GT1b, between the transgenic and wild-type mice. nih.gov This suggests that while alterations in GT1b metabolism are associated with AD, the exact mechanisms and species-specific differences require further investigation. nih.govtandfonline.com

In Parkinson's disease (PD) models, evidence suggests that alterations in GT1b metabolism may precede neuronal loss. frontiersin.org Studies have shown decreased levels of GD1a and GT1b in the substantia nigra of male PD patients. frontiersin.org Furthermore, research indicates that the expression of ST3GAL2, the enzyme responsible for synthesizing GD1a and GT1b, is lower in the residual dopaminergic neurons of the substantia nigra in PD patients. frontiersin.org

GT1b has been shown to induce the death of dopaminergic neurons in rat mesencephalic cultures and in the substantia nigra of rats. nih.gov This neurotoxic effect is associated with the activation of microglia. nih.govcsic.es Injection of GT1b into the substantia nigra leads to the activation of microglia and subsequent expression of inducible nitric oxide synthase (iNOS) within these cells. nih.govcsic.es The neurotoxicity of GT1b against dopaminergic neurons appears to be at least partially mediated by nitric oxide released from these activated microglia. nih.gov This suggests that immune responses triggered by endogenous compounds like GT1b could play a role in the dopaminergic neuronal death seen in PD. nih.gov

In vitro studies using various microglial cell cultures have shown that while GT1b can have anti-inflammatory effects, this is dependent on the specific context and model. nih.gov For instance, while GM1, GD3, GD1a, and GD1b showed anti-inflammatory properties, GM3 and GQ1b exhibited pro-inflammatory activity. nih.gov

In Huntington's disease (HD) models, a consistent finding is the alteration of ganglioside levels, including GT1b. jneurosci.orgnih.gov Studies using the YAC128 mouse model of HD have shown significantly decreased levels of GT1b in the cortex and striatum. jneurosci.org This reduction in ganglioside levels is thought to be a result of reduced biosynthesis. jneurosci.org

Further research on both YAC128 and R6/2 mouse models of HD has confirmed that the metabolism of major brain gangliosides, including GT1b, is a common feature of the disease. nih.gov Notably, the levels of these gangliosides are significantly reduced in the corpus callosum white matter from the early stages of the disease. nih.gov Specifically, a selective reduction of GD1a and GT1b content was observed in the corpus callosum of early-symptomatic mice in both models. nih.gov In plasma samples from individuals carrying the HD gene, lower levels of GT1b have also been observed compared to healthy controls. medrxiv.org These findings suggest that dysregulation of GT1b and other gangliosides is an early event in HD pathogenesis and may contribute to the cellular dysfunctions observed in the disease. nih.govresearchgate.net

In models of amyotrophic lateral sclerosis (ALS), the role of GT1b is linked to both antibody-mediated effects and the regulation of axonal growth. A recombinant natural human IgM antibody, rHIgM12, which binds with high affinity to the complex gangliosides GD1a and GT1b, has shown therapeutic potential in mouse models of ALS. biologists.com A single dose of this antibody was found to increase survival, delay the onset of neurological deficits, and preserve spinal cord axons and neurons in mutant SOD1 mouse models. biologists.com This suggests that targeting GT1b with specific antibodies could be a viable therapeutic strategy.

Furthermore, GT1b, along with GD1a, is involved in the inhibition of axon outgrowth. frontiersin.org This inhibitory signaling is crucial for preventing unwanted axonal sprouting in healthy conditions but can also hinder repair after central nervous system injury. frontiersin.org In the context of nerve injury, monoclonal antibodies that target both GD1a and GT1b have been shown to inhibit the regeneration of both myelinated and unmyelinated nerve fibers. nih.govnih.gov This inhibition is mediated through the activation of the RhoA/ROCK signaling pathway, which negatively impacts the growth cone cytoskeleton. nih.gov These findings highlight the dual role of GT1b in both promoting neuronal stability and inhibiting regeneration, which has significant implications for diseases like ALS where axonal degeneration is a key feature.

Contribution to Neuropathic Pain Mechanisms

GT1b ganglioside plays a significant role in the development of neuropathic pain, a chronic condition resulting from nerve injury.

Following peripheral nerve injury, there is an upregulation of GT1b in the injured sensory neurons located in the dorsal root ganglion (DRG). nih.govembopress.org This increase in GT1b is a result of the upregulation of the sialyltransferase St3gal2, an enzyme involved in GT1b synthesis. nih.govembopress.org The newly synthesized GT1b is then transported axonally from the DRG to the spinal cord dorsal horn, where it is released. nih.govembopress.org

Once in the spinal cord, GT1b acts as an endogenous agonist for Toll-like receptor 2 (TLR2) on microglia. nih.govembopress.orgneuroimmunet.com This interaction triggers the activation of microglia, leading to the release of pro-inflammatory molecules. nih.govneuroimmunet.comresearchgate.net The activation of microglia and the subsequent inflammatory cascade contribute to central sensitization, a key mechanism underlying neuropathic pain characterized by mechanical and thermal hypersensitivity. nih.govembopress.orgneuroimmunet.com Pharmacological inhibition of GT1b synthesis has been shown to reduce nerve injury-induced microglial activation and pain hypersensitivity, underscoring the critical role of the St3gal2-GT1b-TLR2 signaling pathway in neuropathic pain. nih.govembopress.org

Data Tables

Table 1: Changes in GT1b-Ganglioside Levels in Neurodegenerative Disease Models

Disease ModelBrain Region/SampleChange in GT1b LevelReference
Alzheimer's Disease (Human)Frontal and Temporal Cortices, Basal TelencephalonDecreased tandfonline.com
Alzheimer's Disease (Mouse)Hippocampal/Cortical TissueNo Significant Difference nih.gov
Parkinson's Disease (Human)Substantia NigraDecreased frontiersin.org
Huntington's Disease (YAC128 Mouse)Cortex and StriatumDecreased jneurosci.org
Huntington's Disease (YAC128 & R6/2 Mouse)Corpus Callosum White MatterDecreased nih.gov
Huntington's Disease (Human Carriers)PlasmaDecreased medrxiv.org

Table 2: Role of this compound in Neuropathic Pain

MechanismLocationKey Molecules InvolvedOutcomeReference
Upregulation of SynthesisDorsal Root Ganglion (DRG)St3gal2Increased GT1b in injured neurons nih.govembopress.org
Axonal Transport and ReleaseSpinal Cord Dorsal HornGT1bIncreased GT1b in spinal cord nih.govembopress.org
Microglial ActivationSpinal Cord Dorsal HornGT1b, TLR2Release of pro-inflammatory molecules nih.govembopress.orgneuroimmunet.com
Central SensitizationSpinal CordPro-inflammatory moleculesMechanical and thermal hypersensitivity nih.govembopress.orgneuroimmunet.com

TLR2 Agonist Activity and Microglial Activation

Recent studies have identified GT1b as an endogenous agonist for Toll-like receptor 2 (TLR2), a key player in the innate immune system. embopress.orgnih.govembopress.orgnih.gov This interaction is particularly crucial in the context of neuroinflammation and neuropathic pain. Following peripheral nerve injury, there is an upregulation of the sialyltransferase ST3GAL2 in sensory neurons, leading to increased synthesis of GT1b. embopress.orgnih.gov This newly synthesized GT1b is then axonally transported to the spinal cord dorsal horn. embopress.orgnih.govresearchgate.net

In the spinal cord, GT1b interacts with TLR2 on the surface of microglia, the resident immune cells of the central nervous system. embopress.orgnih.govembopress.orgnih.govmdpi.com This binding triggers a signaling cascade that results in microglial activation. embopress.orgnih.govembopress.org Activated microglia, in turn, release a host of proinflammatory mediators, including cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as reactive oxygen species (ROS) and nitric oxide (NO). nih.govresearchgate.net This cascade contributes to central sensitization, a key mechanism underlying the development and maintenance of neuropathic pain, characterized by allodynia and hyperalgesia. embopress.orgnih.govembopress.orgnih.gov Pharmacological inhibition of GT1b synthesis has been shown to attenuate this microglial activation and subsequent pain hypersensitivity, highlighting the therapeutic potential of targeting the ST3GAL2-GT1b-TLR2 axis. embopress.orgnih.gov

Notably, the pain-inducing effect of GT1b appears to be sexually dimorphic, with studies showing that intrathecal administration of GT1b induces central pain sensitization in male but not female mice. mdpi.com This difference is attributed to estrogen, which has been shown to inhibit GT1b-induced inflammasome activation and subsequent IL-1β production. mdpi.com

Involvement in Other Disease Models (Mechanistic Focus)

Beyond its role in neuroinflammation, GT1b is implicated in the pathogenesis of other diseases through distinct molecular mechanisms.

Thyroid Eye Disease: Role in Hyaluronic Acid Synthesis and Pathogenesis

In Thyroid Eye Disease (TED), also known as Graves' ophthalmopathy, GT1b plays a significant role in the characteristic orbital tissue expansion. bmbreports.orgbmbreports.orgarvojournals.orgnih.govnih.govarvojournals.org Orbital tissues from TED patients show a significant overexpression of GT1b. bmbreports.orgarvojournals.orgnih.govnih.govarvojournals.org This increased level of GT1b acts on orbital fibroblasts, the primary cell type in the orbital connective tissue. bmbreports.orgbmbreports.orgnih.gov

Exogenous GT1b has been demonstrated to strongly induce the synthesis of hyaluronic acid (HA), a major glycosaminoglycan that contributes to tissue edema due to its hydrophilic nature. bmbreports.orgarvojournals.orgnih.govnih.govarvojournals.orgkoreamed.org The mechanism involves the upregulation of hyaluronic acid synthase (HAS) enzymes, particularly HAS2. bmbreports.orgarvojournals.org This process is dependent on the activation of the PI3K/Akt/mTOR signaling pathway, which is initiated by GT1b binding to TLR2 on the orbital fibroblasts. bmbreports.orgbmbreports.orgnih.govbmbreports.org Inhibition of this pathway or knockdown of TLR2 attenuates the GT1b-induced increase in HAS2 expression and subsequent HA production. bmbreports.orgbmbreports.org These findings underscore the pathological role of GT1b in the orbital remodeling seen in TED. bmbreports.orgarvojournals.orgnih.govnih.govarvojournals.org

Disease ModelKey Cellular TargetGT1b-Induced Molecular PathwayPathophysiological Outcome
Thyroid Eye Disease Orbital FibroblastsTLR2 -> PI3K/Akt/mTOR -> HAS2Increased Hyaluronic Acid Synthesis, Tissue Expansion

Cancer Models: Modulation of Cell Motility, Adhesion, and Apoptosis Induction

The role of GT1b in cancer is complex, with effects on cell motility, adhesion, and apoptosis that can be context-dependent. caymanchem.comnih.govnih.gov In some cancer models, GT1b has been shown to inhibit cell migration and adhesion. For instance, in keratinocyte-derived cell lines, GT1b inhibits migration and adhesion on a fibronectin matrix by interacting with α5β1 integrin. caymanchem.comnih.gov This interaction appears to require a sufficient expression level of the α5β1 integrin. nih.gov

Conversely, GT1b can also promote apoptosis in certain cancer cells. nih.govnih.gov In A549 lung adenocarcinoma cells, exogenous GT1b treatment induces apoptosis by downregulating the fibronectin-α5β1-integrin-ERK signaling pathway. nih.gov This involves the downregulation of α5β1 integrin, caveolin-1, fibronectin, FAK, and ERK, alongside the upregulation of p53 and uPAR. nih.govnih.govresearchgate.net In human breast cancer cells, while the role of GT1b is less defined, other gangliosides like GD1b have been shown to induce apoptosis through the activation of caspases. kspbtjpb.orgresearchgate.net It is important to note that the expression of gangliosides, including GT1b, is often altered in various cancers, and these changes can influence tumor growth and progression. pnas.org

Cancer ModelCellular EffectKey Molecular Interactions
Keratinocyte-derived cells Inhibition of migration and adhesionInteraction with α5β1 integrin
A549 Lung Adenocarcinoma Induction of apoptosisDownregulation of fibronectin-α5β1-integrin-ERK signaling; Upregulation of p53 and uPAR

Embryonic Development and Oxidative Stress Response

During embryonic development, GT1b plays a crucial role in neural differentiation and protection against oxidative stress. e-jarb.orgmdpi.comnih.gov The expression of GT1b is dynamically regulated during embryonic development, with an increase observed during neural development. spandidos-publications.com It is necessary for inducing neural differentiation and promoting the generation of dendrites. spandidos-publications.com Studies in mice have shown that GT1b is expressed from the two-cell stage to the blastocyst stage in surviving embryos. mdpi.comresearchgate.net

A key function of GT1b in this context is its ability to mitigate oxidative stress. e-jarb.orgmdpi.comnih.govresearchgate.net Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can cause significant damage to cells, including DNA damage, and is a major challenge during in vitro embryonic development. mdpi.comnih.gov GT1b has been shown to protect against ROS-induced damage. mdpi.comnih.gov For example, it can reduce ROS levels during the in vitro maturation of porcine oocytes and protect human spermatozoa from DNA damage induced by H2O2. e-jarb.orgmdpi.comnih.gov The proposed mechanism involves GT1b forming micelles that can act as a diffusion barrier to ROS, thereby preventing cellular damage. mdpi.comnih.gov This anti-oxidative property of GT1b contributes to embryo survival and proper development. e-jarb.orgmdpi.com

Experimental Approaches and Methodologies for Studying Gt1b Ganglioside

In Vitro Cellular Models for Functional Studies

In vitro models provide controlled environments to dissect the specific cellular and molecular functions of GT1b. These systems range from pluripotent stem cells to primary cultures and established cell lines, each offering unique advantages for studying GT1b's influence on cell fate, signaling, and pathophysiology.

Embryonic Stem Cells and Mesenchymal Stem Cells

The study of GT1b in the context of stem cells is crucial for understanding its role in development and differentiation, particularly within the neural lineage.

Embryonic Stem Cells (ESCs): Mouse embryonic stem cells (mESCs) have been instrumental in demonstrating the importance of GT1b in neuronal differentiation. koreascience.krkoreascience.kr Studies have shown a significant increase in GT1b expression as mESCs differentiate into neurons. koreascience.krkoreascience.kr The addition of exogenous GT1b to mESC cultures promotes neuronal differentiation, a process that is further enhanced by the presence of retinoic acid. koreascience.krkoreascience.kr This suggests that GT1b is not just a marker of neuronal commitment but an active participant in the differentiation process. koreascience.krkoreascience.kr The expression of b-series gangliosides, including GT1b, is considered a marker for the differentiation of mESCs. nih.gov

Mesenchymal Stem Cells (MSCs): While the provided sources focus more on embryonic stem cells, the role of gangliosides in the differentiation of MSCs into neuronal cells has been noted, suggesting a potential area for further GT1b-specific research. koreascience.kr

Interactive Table: Key Findings of GT1b in Stem Cells

Cell TypeExperimental ObservationImplication
Mouse Embryonic Stem Cells (mESCs)Increased GT1b expression during neuronal differentiation. koreascience.krGT1b is involved in the process of neuronal commitment. koreascience.kr
Mouse Embryonic Stem Cells (mESCs)Exogenous GT1b promotes neuronal differentiation, enhanced by retinoic acid. koreascience.krkoreascience.krGT1b plays a crucial and active role in mediating neuronal differentiation. koreascience.krkoreascience.kr
Mouse Embryonic Stem Cells (mESCs)GT1b is expressed in J1 mESCs after 9 days of differentiation. nih.govGT1b can serve as a differentiation marker for mESCs. nih.gov

Primary Neuronal Cultures and Neural Cell Lines

Primary neurons and neural cell lines are invaluable for studying the direct effects of GT1b on neuronal function, survival, and response to stress.

Primary Neuronal Cultures: Cultures of neonatal rat cerebellar and cortical neurons have been used to demonstrate the neuroprotective effects of GT1b. pnas.orgpnas.org Pretreatment with GT1b provides complete protection against the neurotoxicity induced by glutamate (B1630785) and kainate. pnas.orgpnas.org This protection is proportional to the amount of GT1b accumulated in the neuronal membranes and is associated with the prevention of protein kinase C translocation. pnas.orgpnas.org In primary sensory neuron cultures, GT1b accumulates at presynaptic sites and its presence is positively correlated with the frequency of spontaneous calcium transients. embopress.org Furthermore, anti-ganglioside antibodies that recognize GT1b can inhibit neurite outgrowth in primary dorsal root ganglion (DRG) neuron cultures. researchgate.net

Neural Cell Lines: Human neuroblastoma cell lines are used to study the role of GT1b in cancer biology. Exogenous GT1b can inhibit epidermal growth factor (EGF)-induced proliferation in the NBL-W neuroblastoma cell line. mdpi.com

Non-Neuronal Cell Systems (e.g., Orbital Fibroblasts, Lung Adenocarcinoma Cells, Thymocytes, Keratinocytes)

The study of GT1b is not limited to the nervous system, as it plays significant roles in various other tissues and disease states.

Orbital Fibroblasts: In the context of thyroid eye disease (TED), orbital fibroblasts from patients show a significant response to GT1b. nih.govnih.govbmbreports.orgarvojournals.orgbmbreports.org GT1b is overexpressed in the orbital tissue of TED patients and its application to cultured orbital fibroblasts induces the synthesis of hyaluronic acid synthase 2 (HAS2) and subsequent hyaluronic acid production. nih.govnih.govbmbreports.orgarvojournals.orgbmbreports.org This effect is mediated through the activation of the PI3K/Akt/mTOR signaling pathway and is dependent on Toll-like receptor 2 (TLR2). nih.govnih.govbmbreports.orgbmbreports.org

Lung Adenocarcinoma Cells: In A549 lung adenocarcinoma cells, GT1b induces apoptosis. mdpi.comnih.govnih.govresearchgate.net It achieves this by downregulating the expression of α5β1 integrin, caveolin-1, and fibronectin, and upregulating p53. mdpi.comnih.govnih.gov This leads to the disruption of the uPAR/integrin complex and the downregulation of the fibronectin-α5β1-integrin-ERK signaling pathway. nih.govnih.gov

Thymocytes: Exogenous GT1b can enhance apoptosis in murine primary thymocyte cultures. nih.gov This effect primarily targets the immature CD4+ CD8+ subset of thymocytes and suggests a role for the sialic acid moiety in inducing apoptosis. nih.gov Structural analysis has revealed the expression of various gangliosides, including GD1b, in thymocytes, with differing levels in CD4+ and CD8+ T cells. researchgate.net

Keratinocytes: GT1b has been shown to inhibit the adhesion and migration of cultured keratinocytes on a fibronectin matrix in a concentration-dependent manner. nih.gov This effect is specific to fibronectin, as GT1b does not affect adhesion to other matrix components like laminin (B1169045) or collagen. nih.gov GT1b binds directly to fibronectin, suggesting it modulates the interaction between integrins and the RGD site on fibronectin. nih.gov

In Vivo Animal Models for Mechanistic Investigations

Animal models are indispensable for understanding the physiological and pathological roles of GT1b in a complex, whole-organism setting. These models include genetically engineered mice with altered ganglioside synthesis and disease-specific models that mimic human conditions.

Genetically Engineered Mouse Models (e.g., B4galnt1-null, St3gal2/3-double-null, GD3S-deficient)

Mice with targeted disruptions in genes responsible for ganglioside synthesis have provided profound insights into the specific functions of GT1b.

B4galnt1-null Mice: These mice lack the enzyme β1,4-N-acetylgalactosaminyltransferase, which is essential for the synthesis of complex gangliosides, including GT1b. jneurosci.org Studies using these mice have shown that the nerve injury induced by anti-ganglioside antibodies is dependent on the expression of the corresponding ganglioside, as the injurious effects of an anti-GT1b antibody were abolished in these null mice. jneurosci.org

St3gal2/3-double-null Mice: These mice, lacking both ST3Gal-II and ST3Gal-III sialyltransferases, are severely depleted of GT1b and GD1a in the brain. researchgate.netnih.govoup.com This genetic modification leads to significant neurological phenotypes, including being smaller, weaker, and having a shorter lifespan compared to wild-type mice, along with early hindlimb dysreflexia. researchgate.netnih.govoup.com These findings confirm that ST3Gal-II and ST3Gal-III are the primary enzymes responsible for the terminal sialylation required for GT1b synthesis in the brain. researchgate.netnih.gov

St3gal2-null Mice: Mice lacking only the St3gal2 gene exhibit a 50% reduction in brain levels of GD1a and GT1b. nih.govnih.gov These mice unexpectedly develop late-onset obesity and insulin (B600854) resistance, with altered ganglioside profiles in their adipose tissue. nih.gov

GD3S-deficient Mice: While not directly focused on GT1b, disruption of GD3 synthase, which affects the synthesis of b-series gangliosides, has been studied in the context of retinoic acid-induced neural differentiation in mESCs. koreascience.kr

Interactive Table: Phenotypes of Genetically Engineered Mouse Models Related to GT1b

Mouse ModelGenetic AlterationKey Phenotype related to GT1b
B4galnt1-nullLacks enzyme for complex ganglioside synthesis. jneurosci.orgResistant to nerve injury induced by anti-GT1b antibodies. jneurosci.org
St3gal2/3-double-nullLacks ST3Gal-II and ST3Gal-III sialyltransferases. researchgate.netnih.gov>95% depleted in brain GT1b; severe neurological deficits. researchgate.netnih.gov
St3gal2-nullLacks ST3Gal-II sialyltransferase. nih.govnih.gov50% reduction in brain GT1b; late-onset obesity and insulin resistance. nih.gov

Disease-Specific Animal Models (e.g., Nerve Injury, Neurotoxin-Induced Models, Parkinson's Disease Models, ALS Models, Aged Animal Models)

Studying GT1b in animal models of specific diseases helps to elucidate its role in pathogenesis and its potential as a therapeutic target.

Nerve Injury Models: In mouse models of peripheral nerve injury, such as spinal nerve transection, the synthesis of GT1b is upregulated in the injured dorsal root ganglia. embopress.orgnih.gov This accumulated GT1b is transported to the afferent terminals in the spinal cord, where it acts as a protective signal to prevent the elimination of excitatory synapses by glial cells. embopress.orgembopress.orgnih.gov GT1b appears to function as a "don't eat me" signal, suppressing glial phagocytosis through SYK dephosphorylation. embopress.orgembopress.orgnih.gov Conversely, intrathecal administration of GT1b can induce neuropathic pain-like behaviors, suggesting a complex, context-dependent role in pain modulation. nih.govembopress.org

Neurotoxin-Induced Models: While specific neurotoxin models were not detailed in the provided search results, the protective effect of GT1b against glutamate and kainate neurotoxicity in vitro suggests its potential relevance in excitotoxicity-related disease models. pnas.orgpnas.org

Parkinson's Disease Models: Recent studies are exploring GT1b as a key target in Parkinson's disease. nih.gov The adaptive peptide AmyP53, which has shown protective effects, binds efficiently to GT1b. nih.gov

Amyotrophic Lateral Sclerosis (ALS) Models: In mouse models of ALS (SOD1G86R and SOD1G93A strains), a recombinant human IgM antibody (rHIgM12) that binds with high affinity to GT1b and GD1a has shown therapeutic effects, increasing survival and delaying the onset of neurological deficits. nih.govsigmaaldrich.com This suggests that targeting GT1b could be a viable strategy for ALS. nih.govsigmaaldrich.com

Aged Animal Models: While not explicitly detailed, the study of St3gal2-null mice, which develop late-onset obesity and insulin resistance, provides a model for studying age-related metabolic changes linked to altered GT1b metabolism. nih.gov

Advanced Analytical and Imaging Techniques

Investigating the precise quantity, distribution, and structural interactions of GT1b requires a suite of advanced analytical tools. These methods provide the sensitivity and specificity necessary to study GT1b within complex biological matrices.

Mass spectrometry (MS) has become an indispensable tool for the quantitative analysis of gangliosides due to its exceptional sensitivity and specificity. Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (LC-MRM/MS) is a particularly powerful approach for GT1b profiling. In this method, gangliosides extracted from biological samples (e.g., brain tissue, plasma, or cultured cells) are first separated based on their physicochemical properties using liquid chromatography. The separated molecules then enter the mass spectrometer, where a specific precursor ion corresponding to GT1b is selected. This ion is fragmented, and a specific product ion, unique to GT1b's structure, is monitored for detection and quantification [8, 20].

This targeted approach allows for the accurate measurement of GT1b concentrations even in the presence of other structurally similar gangliosides. Research has utilized LC-MRM/MS to map the differential expression of GT1b across various brain regions and to quantify changes in its levels during neurodevelopment and in models of neurological disease . The precision of this technique is critical for establishing correlations between GT1b abundance and specific physiological or pathological states.

Table 1: Overview of Mass Spectrometry for GT1b Analysis
TechniquePrinciplePrimary Application for GT1bKey Findings Enabled
LC-MRM/MSSeparation by liquid chromatography followed by targeted selection and fragmentation of precursor-product ion pairs specific to GT1b.Absolute and relative quantification of GT1b in complex biological samples (e.g., brain tissue, serum).Precise measurement of GT1b levels in different brain regions; quantification of changes in disease models [8, 20].
MALDI-MS ImagingLaser desorption/ionization of molecules from a tissue section, followed by mass analysis to create a spatial map of molecular distribution.Visualization of GT1b's spatial distribution within tissue slices (e.g., cerebellum, hippocampus).Revealing the localization of GT1b to specific anatomical structures and cell layers.

High-Performance Thin-Layer Chromatography (HPTLC) is a foundational and widely used method for the analysis of ganglioside profiles. This technique separates gangliosides from a lipid extract on a silica-coated plate based on their polarity, which is determined by the number and linkage of sialic acid and other sugar residues. After separation, the plate is sprayed with a reagent, most commonly resorcinol-HCl, which reacts with sialic acids to produce a distinct color (typically purple-blue) [9, 19].

Immunochemical methods leverage the high specificity of antibodies to detect and localize GT1b.

Immunostaining: Immunohistochemistry (on tissue sections) and immunocytochemistry (on cultured cells) use monoclonal or polyclonal antibodies specifically raised against the GT1b glycan structure. These antibodies, tagged with fluorescent or enzymatic labels, allow for the microscopic visualization of GT1b's distribution. Studies have employed this technique to demonstrate the enrichment of GT1b in the synaptic neuropil of the hippocampus and its presence on the surface of specific neuronal populations, providing critical insights into its anatomical context [8, 34].

Glycolipid Blotting (Far-Eastern Blotting): Analogous to a Western blot for proteins, this method involves separating gangliosides by HPTLC, transferring them to a polyvinylidene difluoride (PVDF) membrane, and then probing the membrane with an anti-GT1b antibody. This confirms the identity of the GT1b band seen on HPTLC and provides a more specific measure of its relative abundance .

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a quantitative measure of GT1b. In a typical format, microplate wells are coated with a sample containing GT1b, which is then detected by a specific primary antibody and a secondary, enzyme-linked antibody. The resulting signal is proportional to the amount of GT1b in the sample. This assay is particularly useful for quantifying anti-GT1b autoantibodies in patient serum, which is relevant in certain autoimmune neuropathies [36, 37].

Table 2: Summary of Immunochemical Techniques for GT1b Study
TechniquePrincipleInformation YieldedTypical Application
Immunostaining (IHC/ICC)Use of labeled anti-GT1b antibodies to visualize GT1b in situ.Cellular and subcellular localization of GT1b.Mapping GT1b distribution in brain tissue sections or on cultured neurons .
Glycolipid BlottingHPTLC separation followed by transfer to a membrane and detection with an anti-GT1b antibody.Specific detection and relative quantification of GT1b in a lipid extract.Confirming the identity of GT1b bands from HPTLC analysis .
ELISAImmobilization of GT1b (or sample) and detection with specific antibodies in a microplate format.Quantification of GT1b or anti-GT1b antibodies in fluid samples.Measuring anti-GT1b antibody titers in serum from patients with Guillain-Barré syndrome [36, 37].

Understanding how GT1b interacts with other molecules at a physical level requires biophysical and structural techniques. These methods are crucial for characterizing the binding kinetics, affinity, and conformational changes associated with GT1b's function as a receptor.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding interactions. GT1b-containing liposomes or micelles are immobilized on a sensor chip, and a potential binding partner (e.g., a protein, toxin, or virus) is flowed over the surface. Changes in the refractive index at the surface, caused by the binding event, are monitored to determine association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_D) can be calculated .

Circular Dichroism (CD) and Tryptophan Fluorescence Spectroscopy: These spectroscopic techniques are used to study conformational changes in proteins upon binding to GT1b. CD spectroscopy measures changes in the secondary structure (e.g., alpha-helix, beta-sheet content) of a protein, while tryptophan fluorescence is sensitive to changes in the local environment of tryptophan residues. A shift in the fluorescence emission spectrum of a protein's tryptophan upon addition of GT1b indicates that the residue is at or near the binding interface, providing structural information about the interaction site .

Molecular Modeling: Computational approaches, including molecular dynamics simulations, are used to build three-dimensional models of GT1b interacting with its ligands. These models, often guided by experimental data, help predict the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the complex, offering a detailed view of the binding interface at an atomic level .

Biochemical Assays for Signaling Pathway Analysis

To move beyond binding and understand the functional consequences of GT1b engagement, researchers employ a variety of biochemical assays. When GT1b acts as a co-receptor, for instance in neurotrophin signaling, its interaction with protein receptors initiates downstream intracellular cascades. These pathways are dissected using assays that measure key signaling events, most notably protein phosphorylation.

A primary method is Western blotting using phospho-specific antibodies. After treating cells with a stimulus in the presence or absence of functional GT1b, cell lysates are analyzed for the phosphorylation status of key signaling proteins. For example, the activation of the Trk receptor pathway can be monitored by probing for phosphorylated Trk (p-Trk), phosphorylated Akt (p-Akt), and phosphorylated MAP kinase (p-ERK). An increase in the signal from these phospho-specific antibodies indicates pathway activation downstream of the GT1b-mediated event. In vitro kinase assays can also be performed to directly measure the enzymatic activity of a purified kinase (e.g., Akt) in response to upstream signals modulated by GT1b.

Gene Expression Analysis Methodologies (e.g., In situ hybridization histochemistry, mRNA expression)

The cellular concentration of GT1b is ultimately controlled by the expression of the glycosyltransferase enzymes responsible for its synthesis. Analyzing the expression of the genes encoding these enzymes provides insight into the regulation of GT1b levels.

In situ hybridization histochemistry (ISHH): This technique uses labeled nucleic acid probes that are complementary to the mRNA sequence of a target gene. By applying these probes to tissue sections, researchers can visualize which specific cells are expressing the gene. For GT1b, a key enzyme is ST8SIA1 (alpha-2,8-sialyltransferase), which adds the terminal sialic acid to convert GD1a into GT1b. ISHH studies have mapped the expression of St8sia1 mRNA to specific neuronal layers in the brain, correlating the sites of synthesis with the observed high concentrations of GT1b ganglioside [8, 10, 11].

mRNA Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive method for quantifying the amount of a specific mRNA transcript in a tissue or cell sample. Researchers use qRT-PCR to measure changes in the expression levels of genes like St8sia1 and other relevant glycosyltransferases under different experimental conditions (e.g., during development, after injury, or in disease models). This allows for a direct correlation between the transcriptional regulation of synthetic enzymes and the resulting changes in GT1b levels [9, 16].

Table 3: Gene Expression Methodologies for GT1b Biosynthesis
MethodologyPrincipleTargetInformation Obtained
In Situ Hybridization Histochemistry (ISHH)Hybridization of a labeled nucleic acid probe to complementary mRNA in tissue sections.mRNA of glycosyltransferase genes (e.g., St8sia1).Spatial localization of cells actively transcribing genes for GT1b synthesis [10, 11].
Quantitative RT-PCR (qRT-PCR)Reverse transcription of mRNA to cDNA followed by amplification and quantification of specific gene targets.mRNA levels of glycosyltransferase genes (e.g., St8sia1).Quantitative changes in gene expression that regulate GT1b levels [9, 16].

Future Research Directions and Emerging Concepts

Elucidation of Unexplored Signaling Pathways and Mechanisms

While significant progress has been made in identifying some of the signaling cascades influenced by GT1b, a vast landscape of its intracellular communication network remains uncharted. Future research will need to focus on identifying and characterizing novel signaling pathways that are modulated by this complex ganglioside. It is known that GT1b plays a role in cell differentiation, adhesion, proliferation, and signal transduction. bmbreports.org For instance, studies have shown that GT1b can induce the expression of Hyaluronic Acid Synthase 2 (HAS2) through the activation of the PI3K/Akt/mTOR signaling cascade, with a dependency on Toll-like receptor (TLR) 2. bmbreports.org However, the upstream triggers and downstream effectors of many GT1b-mediated events are still poorly understood.

Key questions that need to be addressed include:

What are the full repertoires of kinases, phosphatases, and other signaling molecules that are activated or inhibited in response to GT1b-mediated events?

How does GT1b cross-talk with other signaling pathways to orchestrate complex cellular responses?

Are there cell-type-specific signaling pathways that are uniquely regulated by GT1b?

Unraveling these unexplored pathways will provide a more comprehensive understanding of how GT1b contributes to both normal cellular function and the pathogenesis of various diseases.

Deeper Understanding of Membrane Microdomain Dynamics and GT1b Function

GT1b, like other gangliosides, is not uniformly distributed across the cell membrane but is instead concentrated in specialized microdomains known as lipid rafts. nih.gov These dynamic platforms are enriched in cholesterol and sphingolipids and serve as hubs for signal transduction. nih.govoup.com The localization of GT1b within these rafts is crucial for its ability to interact with signaling proteins and modulate their activity. nih.gov

Future investigations should aim to provide a more granular view of the dynamic behavior of GT1b within these microdomains. Advanced imaging techniques with high spatial and temporal resolution will be instrumental in visualizing the movement, clustering, and interactions of GT1b in living cells. Understanding how the composition and organization of lipid rafts influence GT1b's function is a key area for exploration. For example, studies have shown that cholesterol depletion can affect the clustering of other gangliosides like GM1 and GM3, suggesting a dynamic interplay between lipids within these domains. molbiolcell.org Research into the specific properties of gangliosides that contribute to the formation and stabilization of these membrane domains is ongoing. oup.com

Investigation of GT1b-Specific Glycan Recognition and Complex Receptor Interactions

The oligosaccharide portion of GT1b serves as a recognition motif for a variety of proteins, including toxins, viruses, and endogenous lectins. nih.govnih.govexpasy.org These glycan-protein interactions are highly specific and play a critical role in mediating the biological effects of GT1b. wikipedia.org For example, GT1b is a well-established co-receptor for several botulinum neurotoxins. nih.govnih.gov It also functions as a ligand for myelin-associated glycoprotein (B1211001) (MAG), an interaction essential for the stability of axon-myelin integrity. nih.gov

A major focus of future research will be to identify novel binding partners for GT1b and to characterize the structural basis of these interactions in molecular detail. This will involve the use of sophisticated techniques such as glycan arrays, surface plasmon resonance, and X-ray crystallography. wikipedia.org Elucidating the complex interplay between GT1b and its various binding partners will shed light on its diverse roles in cell-cell recognition, host-pathogen interactions, and immune modulation. nih.govmdpi.com For instance, GT1b can bind to Siglec-7, an inhibitory receptor on natural killer (NK) cells, thereby modulating immune responses. mdpi.com

Development of Novel Research Tools and Methodologies

Advancing our understanding of GT1b's multifaceted functions requires the development and application of innovative research tools. While techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been pivotal in the separation and quantification of gangliosides, there is a pressing need for methods that can probe the dynamic nature of GT1b in its native cellular environment. tandfonline.comnih.gov

Future tool development could focus on:

High-resolution imaging probes: The creation of specific and non-invasive fluorescent probes for GT1b will enable real-time visualization of its localization and trafficking in living cells.

Chemical biology tools: The synthesis of photo-crosslinkable GT1b analogs could help to identify its interacting partners within the complex milieu of the cell membrane.

Advanced analytical techniques: Further refinement of mass spectrometry techniques will allow for more sensitive and detailed structural characterization of GT1b and its various isoforms. mdpi.com

These new methodologies will be indispensable for dissecting the intricate molecular mechanisms that govern GT1b's biological activities.

Integrative Approaches: Multi-omics and Systems Biology in GT1b Research

To gain a holistic understanding of GT1b's role in complex biological systems, it is essential to move beyond single-molecule studies and embrace integrative approaches. Multi-omics, which combines genomics, transcriptomics, proteomics, and lipidomics, offers a powerful platform to investigate the global changes that occur in response to alterations in GT1b expression or function. nih.gove-enm.orgfrontlinegenomics.com

By integrating these large-scale datasets, systems biology can be used to construct comprehensive models of the molecular networks in which GT1b operates. nih.gove-enm.org This approach will enable researchers to:

Identify novel genes and proteins whose expression is regulated by GT1b-mediated signaling.

Uncover previously unknown functional relationships between GT1b and other cellular components.

Predict the systemic effects of targeting GT1b in different disease contexts.

The application of multi-omics and systems biology promises to revolutionize GT1b research, providing a deeper and more integrated understanding of its physiological and pathological significance. nih.gove-enm.org

Q & A

Basic Research Questions

Q. What are the structural characteristics of GT1b-ganglioside, and how do they influence its biological functions?

  • Structural Features : GT1b contains a tetrasaccharide core with three sialic acid residues: two linked to the inner galactose and one to the non-reducing terminal galactose . Its trisialoganglioside structure enables dual interactions with hydrophobic lipid membranes and hydrophilic receptors.
  • Functional Implications : The spatial arrangement of sialic acids facilitates binding to neurotoxins (e.g., botulinum toxin) and immune receptors. For example, GT1b binds BoNT/A and tetanus toxin with IC50 values of 11 µM and 7.2 µM, respectively, via conserved motifs like the SxWY ganglioside-binding cleft .
  • Methodological Insight : Use thin-layer chromatography (TLC) to assess purity (≥99%) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. What methodologies are recommended for isolating and purifying this compound from biological sources?

  • Extraction : Isolate GT1b from bovine or porcine brain tissue using chloroform-methanol (2:1) solvent systems, followed by centrifugation to separate lipid-rich fractions .
  • Purification : Employ column chromatography (e.g., silica gel or ion-exchange) to separate GT1b from other gangliosides (e.g., GM1, GD1a). Confirm purity via TLC and mass spectrometry (MS) .
  • Storage : Lyophilize purified GT1b and store at -20°C in amber vials to prevent oxidation .

Q. How does GT1b modulate immune responses in human peripheral blood mononuclear cells (PBMCs)?

  • Mechanism : At 0.1–10 µM, GT1b suppresses immunoglobulin (IgA, IgG, IgM) production by 58–60% and reduces IL-6/IL-10 levels by ~30% in PBMCs, independent of cytotoxicity .
  • Experimental Design :

  • Stimulate PBMCs with mitogens (e.g., phytohemagglutinin) and co-treat with GT1b.
  • Quantify cytokines via ELISA and immunoglobulins using radial immunodiffusion assays .
    • Contradictions : While GT1b inhibits humoral immunity, it enhances IL-2 and IFN-γ in T cells, suggesting context-dependent effects .

Advanced Research Questions

Q. How do structural variations in GT1b's ganglioside-binding cleft affect its interaction with neurotoxins like BoNT/A and BoNT/G?

  • Key Findings : The SxWY motif (Ser1266, Trp1268, Tyr1269) in BoNT/G’s binding cleft is structurally conserved with BoNT/A, enabling GT1b docking. However, hydrophilic regions near the cleft differ, altering toxin binding affinities .
  • Methodology :

  • Use X-ray crystallography to resolve BoNT/G-GT1b complexes (resolution ≤2.0 Å).
  • Compare binding kinetics via surface plasmon resonance (SPR) .
    • Data Interpretation : Overlay Hc/A-GT1b and Hc/G-GT1b structures to identify divergent residues affecting toxin specificity .

Q. What experimental approaches resolve contradictions in GT1b's role as both a neuroprotectant and a mediator of inhibitory signaling in axonal regeneration?

  • Neuroprotection : GT1b scavenges hydroxyl radicals (•OH), reducing mitochondrial DNA damage and lipid peroxidation in neurons .
  • Inhibitory Signaling : GT1b enhances NgR1-LINGO-1 binding via ELISA, promoting inhibitory pathways that block axonal growth .
  • Experimental Strategies :

  • Use in vitro models (e.g., glutamate-treated neurons) to assess neuroprotection.
  • Apply siRNA knockdown of NgR1/LINGO-1 to isolate GT1b’s dual roles .
    • Contradiction Analysis : Context-dependent ganglioside clustering in lipid rafts may explain opposing effects .

Q. How do GT1b-specific antibodies contribute to the pathogenesis of Guillain-Barré syndrome (GBS), and what are the challenges in developing standardized detection assays?

  • Clinical Relevance : Anti-GT1b IgG/IgM antibodies are detected in 60% of GBS cases, correlating with severe axonal neuropathy and respiratory failure .
  • Detection Methods :

  • Line blot (LOINC 89523-5) and immunoassay (LOINC 63258-8) are used, but discrepancies arise due to epitope heterogeneity and assay sensitivity .
    • Challenges : Standardize antigen presentation (e.g., GT1b concentration, lipid matrix) to reduce inter-laboratory variability .

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